Truxenone

Catalog No.
S1895795
CAS No.
4430-15-3
M.F
C27H12O3
M. Wt
384.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Truxenone

CAS Number

4430-15-3

Product Name

Truxenone

IUPAC Name

heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene-9,18,27-trione

Molecular Formula

C27H12O3

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C27H12O3/c28-25-16-10-4-1-7-13(16)19-22(25)20-15-9-3-6-12-18(15)27(30)24(20)21-14-8-2-5-11-17(14)26(29)23(19)21/h1-12H

InChI Key

HSMDIUMGCHZHNI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C4=C(C5=C3C(=O)C6=CC=CC=C65)C(=O)C7=CC=CC=C74

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C4=C(C5=C3C(=O)C6=CC=CC=C65)C(=O)C7=CC=CC=C74

Truxenone is a polycyclic aromatic compound characterized by its unique structural framework, which includes a truxene core. The chemical formula of truxenone is C${15}$H${10}$O, featuring a central truxene structure with carbonyl groups that contribute to its chemical properties. Truxenone and its derivatives have garnered attention due to their potential applications in various fields, including organic electronics and energy storage systems. The compound exhibits notable electronic properties that make it suitable for use in organic photovoltaic devices and as a cathode material in lithium-ion batteries.

That highlight its reactivity and versatility. Key reactions include:

  • Cyclotrimerization: Truxenone can be synthesized through the cyclotrimerization of 2-methyl acetophenone, which leads to the formation of the truxene skeleton .
  • Redox Reactions: The high-density carbonyl groups in truxenone enable it to undergo reversible redox reactions, making it an effective material for lithium-ion battery applications. This property allows for significant lithium ion storage capabilities .
  • Metal Complexation: Truxenone can form complexes with various metals, which can alter its electronic properties and enhance its utility in materials science .

The biological activity of truxenone and its derivatives has been explored, particularly regarding their potential as therapeutic agents. Some studies have indicated that certain truxenone derivatives exhibit anti-cancer properties, although comprehensive biological evaluations are still ongoing. The electron-deficient nature of these compounds may contribute to their interactions with biological molecules, leading to various pharmacological effects.

Truxenone can be synthesized through several methods:

  • Cyclotrimerization: As mentioned earlier, a common synthesis route involves the cyclotrimerization of 2-methyl acetophenone, yielding the truxene structure .
  • Functionalization: Various functionalization techniques can be employed to modify the truxenone structure for specific applications, such as enhancing solubility or improving electronic properties .
  • Covalent Organic Frameworks: Recent advancements have led to the development of truxenone-based covalent organic frameworks (COFs), which utilize truxenone as a building block for creating materials with tailored properties for energy storage applications .

Studies on the interactions of truxenone with various substrates have revealed important insights into its behavior in different environments:

  • Adsorption Studies: Research has shown how truxenone interacts with metal surfaces like copper, providing valuable information on its potential use in catalysis and sensor applications .
  • Complex Formation: The ability of truxenone to form complexes with metals has implications for its use in materials science, particularly in developing new electronic materials .

Several compounds share structural or functional similarities with truxenone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
TruxeneCore structure similar to truxenoneLacks carbonyl groups; primarily studied for photonics
PhenanthrenePolycyclic aromatic hydrocarbonKnown for its stability and fluorescence properties
PyreneFour fused benzene ringsExhibits strong fluorescence; used in sensors
AnthraceneThree fused benzene ringsCommonly used in organic semiconductors

Truxenone's uniqueness lies in its combination of a truxene core with carbonyl functionalities, which enhances its reactivity and applicability compared to these similar compounds. Its ability to participate in redox reactions while maintaining structural integrity under operational conditions sets it apart as a promising candidate for advanced material applications.

XLogP3

5.9

Wikipedia

NSC666122

Dates

Modify: 2023-08-16

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